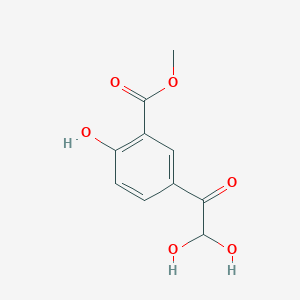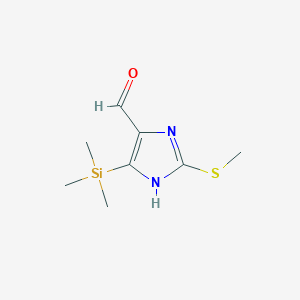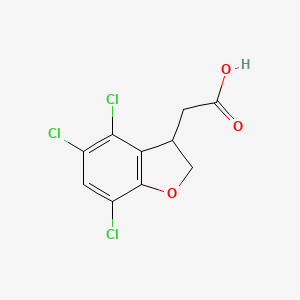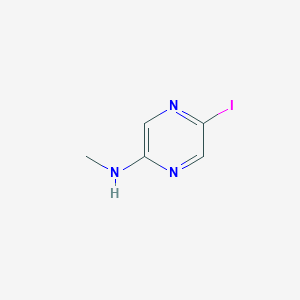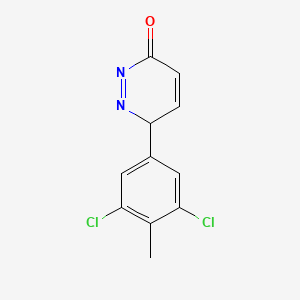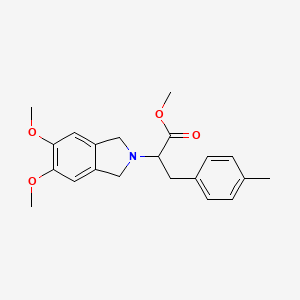
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is a complex organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by its unique structure, which includes a dimethoxyisoindolinyl group and a p-tolyl group attached to a propanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The synthesis begins with the preparation of the isoindolinone core, which can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Attachment of p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced isoindolinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(m-tolyl)propanoate: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness: Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
methyl 2-(5,6-dimethoxy-1,3-dihydroisoindol-2-yl)-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C21H25NO4/c1-14-5-7-15(8-6-14)9-18(21(23)26-4)22-12-16-10-19(24-2)20(25-3)11-17(16)13-22/h5-8,10-11,18H,9,12-13H2,1-4H3 |
Clé InChI |
GIQNSNVPJDRFKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C(=O)OC)N2CC3=CC(=C(C=C3C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


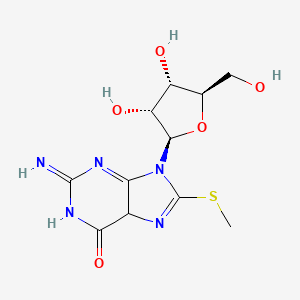
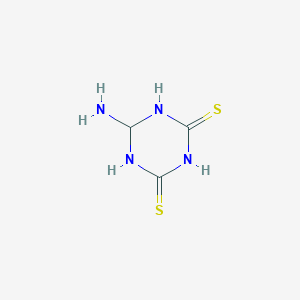
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
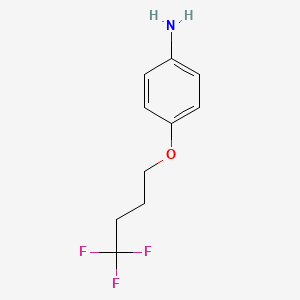
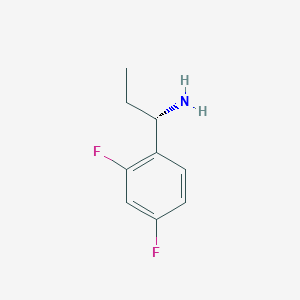
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
